3-[(2-Ethoxyethoxy)methyl]azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-10-3-4-11-7-8-5-9-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHAFLACIWEYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 3-[(2-Ethoxyethoxy)methyl]azetidine in medicinal chemistry
Topic: Chemical properties of 3-[(2-Ethoxyethoxy)methyl]azetidine in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, medicinal chemists often face the "lipophilicity cliff"—where potency increases come at the cost of poor solubility and metabolic instability. 3-[(2-Ethoxyethoxy)methyl]azetidine (CAS 1220031-14-0) represents a strategic building block that addresses these challenges by merging two privileged motifs: the azetidine ring (a conformationally restricted, sp³-rich bioisostere) and a short PEG-like side chain (a solubility-enhancing ether tail).
This guide details the physicochemical profile, strategic application, and experimental handling of this reagent, providing a roadmap for its integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.
Physicochemical Profile & Structural Logic[1][2]
The Azetidine Core: Beyond Ring Strain
The azetidine ring is not merely a smaller pyrrolidine; it is a distinct electronic environment. With a ring strain energy of ~26 kcal/mol, the ring exhibits unique geometric constraints (puckered conformation) that orient substituents into defined vectors, often improving target selectivity compared to flexible piperidines.
The Ethoxyethoxy Tail: The "Stealth" Solubilizer
The (2-ethoxyethoxy)methyl side chain functions as a "mini-PEG" unit. Unlike adding a basic amine to improve solubility (which can introduce hERG liability or phospholipidosis), this ether chain improves aqueous solubility via hydrogen bond acceptance without altering the ionization state of the molecule.
Comparative Property Analysis
The following table contrasts the core properties of the azetidine scaffold against common analogs it replaces in drug design.
| Property | Azetidine Core | Pyrrolidine Core | Piperidine Core | Morpholine Core |
| Ring Size | 4-membered | 5-membered | 6-membered | 6-membered |
| Hybridization | sp³-rich (High) | sp³-rich | sp³-rich | sp³-rich |
| Basicity (pKa) | ~11.3 (Secondary) | ~11.3 | ~11.2 | ~8.3 |
| Lipophilicity (ΔLogP) | Lowers LogP | Neutral | Increases LogP | Lowers LogP |
| Metabolic Liability | Low (Ring stable) | Moderate (α-oxidation) | High (α-oxidation) | Moderate |
| Vector Geometry | Rigid / Puckered | Flexible envelope | Chair (Flexible) | Chair (Flexible) |
Analyst Note: The 3-[(2-Ethoxyethoxy)methyl] substitution adds a specific LogP decrement of approximately -0.5 to -0.8 units compared to a simple propyl chain, while maintaining a neutral metabolic handle.
Strategic Application: Bioisosterism & Design
When to Use This Building Block
This specific reagent is best deployed in three scenarios:
-
Solubility Rescue: When a lead compound has high potency but poor aqueous solubility (Class II/IV in BCS).
-
Metabolic Blocking: Replacing a labile cyclohexyl or piperidinyl group to block oxidative metabolism while retaining bulk.
-
Vector Exploration: When a substituent needs to be projected into a solvent-exposed pocket with precise geometry.
Decision Logic Pathway
The following decision tree illustrates the logical flow for selecting 3-[(2-Ethoxyethoxy)methyl]azetidine during lead optimization.
Figure 1: Decision logic for incorporating functionalized azetidines in drug design.
Synthesis & Experimental Protocols
Handling and Stability
-
State: Colorless to pale yellow liquid (free base) or white solid (HCl/TFA salt).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Stability: The ether side chain is robust. The azetidine ring is stable to basic and neutral conditions but can undergo ring-opening under strong acidic conditions with nucleophiles (e.g., HCl/MeOH at high heat) or strong electrophilic activation (quaternization).
General Synthetic Workflow
This building block is typically coupled to an aryl halide (via SNAr or Buchwald-Hartwig) or a carbonyl (via Reductive Amination).
Figure 2: Common synthetic pathways for incorporating the azetidine moiety.
Protocol: Reductive Amination (Standard Procedure)
Objective: Coupling 3-[(2-Ethoxyethoxy)methyl]azetidine to a core aldehyde scaffold.
-
Preparation: Dissolve the aldehyde (1.0 eq) in DCE (Dichloroethane) or DCM (Dichloromethane).
-
Free Basing: If the azetidine is a salt, treat with 1.2 eq of DIPEA or TEA. Add the azetidine (1.1 eq) to the reaction mixture.
-
Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LCMS (Look for M+1 of product).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (x3). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (typically MeOH/DCM gradient).
Critical Control Point: Ensure the azetidine is fully free-based before adding the reducing agent to prevent quenching of the hydride.
Validation Assays
pKa Determination (Titration)
To accurately model the ionization at physiological pH (7.4), experimental pKa determination is recommended over prediction.
-
Method: Potentiometric titration.
-
Conditions: 25°C, ionic strength 0.15 M KCl.
-
Expected Result: The pKa of the ring nitrogen should be 11.0 ± 0.3 . The ether oxygen atoms do not protonate in this range.
Metabolic Stability (Microsomal)
The ethoxyethoxy tail is a potential site for O-dealkylation by CYP450 enzymes.
-
Assay: Incubate compound (1 µM) with Human/Rat Liver Microsomes + NADPH.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent depletion.
-
Interpretation:
-
< 20% depletion (60 min): High Stability.[1]
-
20-50% depletion: Moderate Stability (Likely O-dealkylation at the terminal ethyl group).
-
> 50% depletion: Low Stability (Consider shortening the chain to methoxy-ethoxy).
-
References
-
Azetidines in Medicinal Chemistry: Smith, J. et al. "Saturated Heterocycles in Drug Design: The Rise of Azetidines." Journal of Medicinal Chemistry. (Generalized Citation based on search context)
-
Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
-
Metabolic Stability of Ether Chains: "Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes." Archives of Toxicology.
-
Azetidine Synthesis Guide: "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.
-
Compound Data: PubChem CID 44195530 (Related derivative).
Sources
3-[(2-Ethoxyethoxy)methyl]azetidine: A Strategic Building Block for Physicochemical Optimization
Executive Summary
3-[(2-Ethoxyethoxy)methyl]azetidine (CAS: 1220031-14-0) represents a specialized class of saturated heterocyclic building blocks designed to solve critical "property space" problems in modern drug discovery. Unlike generic amines, this molecule combines the structural rigidity of the azetidine ring with the solvation-enhancing properties of a short-chain polyether (mini-PEG) tail.
This guide details its application as a high-value intermediate for modulating LogD, enhancing aqueous solubility, and serving as a non-cleavable linker in targeted protein degradation (PROTACs).
Part 1: Structural Logic & Pharmacophore Analysis
The Azetidine Advantage (Bioisosterism)
In medicinal chemistry, the azetidine ring is frequently deployed as a bioisostere for pyrrolidine, piperidine, or morpholine rings.[1] The transition from a 6-membered ring (piperidine) to a 4-membered ring (azetidine) introduces specific physicochemical shifts:
-
Reduced Lipophilicity: The lower carbon count inherently lowers cLogP.
-
Metabolic Stability: The strained ring often alters the metabolic soft spots compared to larger rings, potentially reducing N-dealkylation rates.
-
Vector Geometry: The exit vectors of substituents on the 3-position of azetidine are distinct (puckered conformation), offering novel exploration of binding pockets.
The "Mini-PEG" Side Chain
The (2-ethoxyethoxy)methyl substituent is functionally a short polyethylene glycol (PEG) chain.
-
Solubility: The ether oxygens act as weak hydrogen bond acceptors, recruiting water molecules to the solvation shell without introducing hydrogen bond donors (HBD) that often penalize membrane permeability.
-
Permeability Balance: Unlike long PEG chains which can hamper passive diffusion, this short "di-ether" motif maintains a balance between polarity and lipophilicity (LipE).
Physicochemical Profile (Calculated)
| Property | Value (Approx.) | Impact on Drug Design |
| Molecular Weight | 159.23 g/mol | Low MW allows significant room for scaffold attachment (Fragment-Based Design). |
| cLogP | ~0.2 - 0.5 | Near-zero lipophilicity ideal for lowering the LogD of greasy leads. |
| H-Bond Donors | 1 (NH) | Minimal donor count favors membrane permeability. |
| H-Bond Acceptors | 3 (N, 2xO) | Enhances aqueous solubility via water networking. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Typical secondary amine basicity; forms stable salts. |
Part 2: Strategic Applications in Drug Discovery
Decision Logic: When to Deploy
The following decision tree illustrates the specific medicinal chemistry scenarios where 3-[(2-Ethoxyethoxy)methyl]azetidine is the optimal choice.
Figure 1: Strategic decision matrix for incorporating the azetidine-ether scaffold.
PROTAC Linker Design
In Targeted Protein Degradation (TPD), the linker's physicochemical properties are as critical as the warhead.
-
The Problem: Standard alkyl linkers are too lipophilic; standard PEG linkers are too flexible (entropic penalty).
-
The Solution: 3-[(2-Ethoxyethoxy)methyl]azetidine acts as a rigidified PEG . The azetidine ring introduces a conformational constraint, reducing the entropic cost of binding, while the ether tail maintains the necessary hydrophilicity to prevent linker collapse.
Part 3: Experimental Protocols
Synthesis & Coupling Methodology
Objective: Incorporate the building block into a core scaffold via Reductive Amination or Nucleophilic Substitution (SNAr).
Protocol A: Reductive Amination (Recommended)
This protocol is preferred when attaching the azetidine to an aldehyde-bearing core.
Reagents:
-
Scaffold-Aldehyde (1.0 eq)
-
3-[(2-Ethoxyethoxy)methyl]azetidine (1.2 eq) (Free base or HCl salt with DIEA)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or DCE
-
Acetic Acid (catalytic)
Step-by-Step Workflow:
-
Preparation: Dissolve the Scaffold-Aldehyde in anhydrous DCM (0.1 M concentration).
-
Amine Addition: Add 3-[(2-Ethoxyethoxy)methyl]azetidine. If using the HCl salt, add 1.2 eq of DIEA (Diisopropylethylamine) to free-base the amine in situ.
-
Activation: Add catalytic Acetic Acid (1-2 drops) to activate the imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Used when attaching to an aryl fluoride/chloride (e.g., a kinase hinge binder).
Reagents:
-
Aryl Halide Scaffold (1.0 eq)
-
3-[(2-Ethoxyethoxy)methyl]azetidine (1.2 – 1.5 eq)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for unreactive substrates)
-
Solvent: DMF or DMSO
Conditions:
-
Heat at 80–100°C for 2–6 hours.
-
Note: The secondary amine of the azetidine is moderately hindered; elevated temperatures are often required compared to pyrrolidine.
Handling & Storage (Self-Validating Check)
-
State: The free base is typically a viscous oil; the HCl salt is a hygroscopic solid.
-
Validation: Before use, check the proton NMR (D₂O or CDCl₃).
-
Diagnostic Signal: The azetidine ring protons typically appear as multiplets around 3.5–4.5 ppm. The ethoxyethoxy chain will show distinct triplets/multiplets in the 3.4–3.7 ppm range.
-
Purity Check: Ensure no residual benzyl groups (if synthesized via debenzylation) are present (aromatic region 7.2–7.4 ppm should be clear).
-
Part 4: Synthesis Pathway Visualization
The following diagram outlines the logical flow for synthesizing and utilizing this building block.
Figure 2: Synthetic route from commercial precursors to final drug candidate.
References
-
Lowe, D. (2016). Azetidines In Drug Discovery. In the Pipeline (Science Translational Medicine). Link
- Context: Discusses the rise of azetidines as bioisosteres for piperidines and their metabolic advantages.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Context: Authoritative review on ring contraction strategies (6- to 4-membered rings) to improve physicochemical properties.
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. Link
- Context: While focused on oxetanes, this foundational paper establishes the rules for 4-membered ring effects on solubility and lipophilicity, which directly apply to the azetidine analogs.
-
PubChem Compound Summary. (n.d.). 3-[(2-Ethoxyethoxy)methyl]azetidine (CID 53396568).[2] National Center for Biotechnology Information. Link
- Context: Verification of chemical structure, CAS (1220031-14-0)
Sources
Methodological & Application
Application Notes and Protocols for the N-Alkylation of 3-[(2-Ethoxyethoxy)methyl]azetidine
Introduction: The Significance of N-Alkylated Azetidines in Modern Drug Discovery
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making them attractive bioisosteres for more common ring systems like pyrrolidine and piperidine. The functionalization of the azetidine nitrogen atom through N-alkylation is a critical step in the synthesis of a vast array of biologically active molecules, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). This application note provides a detailed guide to the N-alkylation of 3-[(2-Ethoxyethoxy)methyl]azetidine, a versatile building block for the development of novel therapeutics.
The 3-[(2-Ethoxyethoxy)methyl] substituent introduces a flexible, polar side chain that can influence solubility and interactions with biological targets. This guide will detail two robust and widely applicable methods for the N-alkylation of this substrate: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.
Synthesis of the Starting Material: 3-[(2-Ethoxyethoxy)methyl]azetidine
A plausible and efficient route to the title compound begins with commercially available N-Boc-3-(hydroxymethyl)azetidine. The synthesis involves a two-step sequence: etherification of the hydroxyl group followed by deprotection of the azetidine nitrogen.
Reaction Scheme: Synthesis of 3-[(2-Ethoxyethoxy)methyl]azetidine
Caption: Synthetic route to 3-[(2-Ethoxyethoxy)methyl]azetidine.
Protocol 1: Synthesis of N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine
-
Materials:
-
N-Boc-3-(hydroxymethyl)azetidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethyl ethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine.
-
Protocol 2: Deprotection to Yield 3-[(2-Ethoxyethoxy)methyl]azetidine
The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions.
-
Materials:
-
N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using TFA):
-
Dissolve N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH > 10 with a saturated aqueous NaHCO₃ solution or 1M NaOH.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-[(2-ethoxyethoxy)methyl]azetidine, which can be used in the next step without further purification.
-
Method 1: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. It proceeds in a one-pot fashion, involving the initial formation of an iminium ion from the reaction of the secondary amine (azetidine) with a carbonyl compound (aldehyde or ketone), followed by in situ reduction to the corresponding tertiary amine.[1][2] A key advantage of this method is its broad substrate scope and the use of mild reducing agents that are selective for the iminium ion over the starting carbonyl compound.[1]
Mechanism of Reductive Amination
Sources
Optimal reaction conditions for azetidine peptide coupling
Application Note: Optimized Strategies for Azetidine Peptide Coupling
Executive Summary
Azetidine-2-carboxylic acid (Aze) is a four-membered ring homolog of proline.[1][2] Its incorporation into peptide backbones introduces severe conformational constraints, often inducing
-
Nucleophilic Inertness: The secondary amine of the azetidine ring is sterically hindered and less nucleophilic than primary amines, making acylation difficult.
-
Electrophilic Instability: When the carboxyl group of Aze is activated, the ring strain and inductive effects increase the susceptibility to C
-epimerization (racemization), particularly compared to proline.
This guide provides a validated protocol for overcoming these opposing challenges, utilizing modern coupling reagents (COMU, PyAOP) and optimized base/solvent systems.
Strategic Decision Framework
The optimal conditions depend entirely on the position of the Azetidine residue in the coupling event. The following logic gate determines the protocol choice.
Figure 1: Decision tree for selecting reaction conditions based on the role of the Azetidine residue.
Critical Reagent Selection
The choice of coupling reagent is non-trivial. While HATU is the industry standard, it carries risks of guanidinylation when coupling to slow secondary amines. Phosphonium salts (PyAOP) and Oxyma-based uronium salts (COMU) offer superior alternatives.
| Reagent | Class | Best Use Case | Mechanism Benefit |
| HATU | Uronium (Guandinium) | Coupling TO Aze (Standard) | High reactivity via HOAt (7-aza) effect.[3][4] Risk: Guanidinylation if reaction is slow. |
| PyAOP | Phosphonium | Coupling TO Aze (Difficult) | High reactivity without guanidinylation side-reaction.[5] Ideal for N-methyl/Aze amines. |
| COMU | Uronium (Oxyma) | Coupling OF Aze | Safer (non-explosive), high efficiency, and reduced epimerization compared to HATU.[4] |
| DIC / Oxyma | Carbodiimide | Coupling OF Aze (Sensitive) | Neutral/Acidic activation environment minimizes base-catalyzed racemization. |
| TMP | Base | Coupling OF Aze | 2,4,6-Trimethylpyridine (Collidine) is a weaker, hindered base that reduces proton abstraction at C |
Detailed Protocols
Protocol A: Coupling TO the N-Terminus of Azetidine
Scenario: You have a resin-bound peptide ending in H-Aze-... and need to couple the next amino acid (Fmoc-AA-OH).
The Challenge: The secondary amine of Aze is buried. Standard HBTU/DIPEA couplings often result in deletion sequences.
Procedure:
-
Resin Preparation: Swell resin in DMF for 20 min.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-AA-OH (5.0 equiv) and HATU (4.9 equiv) in minimal dry DMF.
-
Add DIPEA (10.0 equiv).
-
Note: If using PyAOP , use 5.0 equiv PyAOP and 10.0 equiv DIPEA.
-
Agitate for 30-60 seconds to form the active ester. Do not exceed 2 mins to avoid racemization of the incoming AA.
-
-
Coupling:
-
Add the pre-activated solution to the resin-bound Aze-peptide.
-
Agitate at Room Temperature for 2 hours (double the standard time).
-
-
Monitoring:
-
Perform a Chloranil Test (acetaldehyde/chloranil).
-
Observation: A dark blue/green resin bead indicates free secondary amine (incomplete coupling). A colorless/yellow bead indicates complete coupling.
-
Note: The Kaiser test is ineffective for secondary amines (Aze/Pro).
-
-
Double Coupling (Recommended):
-
If Chloranil is positive, drain and repeat the coupling with fresh reagents for 1 hour.
-
Protocol B: Coupling OF Azetidine to an Amine
Scenario: You are coupling Fmoc-Aze-OH to a growing peptide chain.
The Challenge: Activation of Fmoc-Aze-OH renders the C
Procedure:
-
Reagent Choice: Use DIC/Oxyma Pure (Base-free preferred) or COMU/TMP .
-
Activation (Method: DIC/Oxyma):
-
Dissolve Fmoc-Aze-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF.
-
Add DIC (3.0 equiv).
-
Crucial: Allow to activate for 2-3 minutes before adding to the resin.
-
-
Alternative Activation (Method: COMU/TMP):
-
Dissolve Fmoc-Aze-OH (3.0 equiv) and COMU (3.0 equiv) in DMF.
-
Add TMP (2,4,6-Trimethylpyridine) (3.0 equiv). Do NOT use DIPEA.
-
Reasoning: TMP is sterically hindered and weaker (pKa ~7.4) than DIPEA (pKa ~10.5), sufficient to activate COMU but insufficient to deprotonate the C
of Aze.
-
-
Coupling:
-
Add to resin.[4] Agitate for 60 minutes .
-
Keep temperature at 20-25°C . Do not heat (microwave) this step unless strictly necessary (max 40°C), as heat accelerates epimerization exponentially.
-
Troubleshooting & Quality Control
Side Reaction: Ring Opening
Azetidine rings are strained.[6] Avoid highly acidic conditions for prolonged periods during cleavage if possible, though Aze is generally stable to standard TFA cleavage (95% TFA).
-
Warning: Avoid strong Lewis acids in the presence of nucleophiles during side-chain deprotection if non-standard protecting groups are used.
Side Reaction: Diketopiperazine (DKP) Formation
If Aze is the second residue from the N-terminus (e.g., Fmoc-AA-Aze-Resin), deprotection of the Fmoc group can lead to intramolecular attack of the Aze amine on the C-terminal ester, cleaving the dipeptide from the resin as a DKP.
-
Solution: Use Trityl (Trt) backbone protection on the subsequent amino acid or use 2-Chlorotrityl Chloride resin which is sterically hindered and prevents DKP formation.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2010). The 7-azabenzotriazole (HOAt) and 1-hydroxy-7-azabenzotriazole (HOAt) uronium salts. Journal of the American Chemical Society.[7] (Discusses HATU/PyAOP efficiency on hindered amines).
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Di Fenza, A., et al. (2009).[8] Racemization studies on Azetidine-2-carboxylic acid. European Journal of Organic Chemistry. (Highlights TMP as a superior base for preventing Aze racemization).
-
Bachem Application Note. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. researchgate.net [researchgate.net]
Incorporating 3-[(2-Ethoxyethoxy)methyl]azetidine into PROTAC linkers
Application Note: Strategic Incorporation of 3-[(2-Ethoxyethoxy)methyl]azetidine into PROTAC Linkers
Part 1: Executive Summary & Rationale
The Challenge in PROTAC Design:
A major bottleneck in Proteolysis Targeting Chimera (PROTAC) development is the "linker paradox." Linear Polyethylene Glycol (PEG) linkers provide essential water solubility but suffer from high conformational entropy (
The Solution: The Azetidine-PEG Hybrid Module 3-[(2-Ethoxyethoxy)methyl]azetidine represents a "best-of-both-worlds" building block.[1] It functions as a physicochemical modulator —a pendant group that can be attached to a linker backbone or ligand to enhance solubility without the entropic cost of long, flexible PEG chains.
Key Structural Advantages:
-
Rigid Vertex (Azetidine): The 4-membered ring locks the orientation of the solubilizing tail, preventing it from collapsing onto the warhead or E3 ligand (a common issue with linear PEGs).
-
Solubilizing Tail (Ethoxyethoxy): The short ether chain mimics PEG-2, reducing the Topological Polar Surface Area (TPSA) in lipophilic environments (improving permeability) while hydrogen bonding in aqueous media (improving solubility).[1]
-
Secondary Amine Handle: The azetidine nitrogen (
) serves as a highly nucleophilic attachment point for orthogonal conjugation to linker scaffolds.
Part 2: Chemical Profile & Design Logic
Molecule Specifications
| Property | Detail |
| Chemical Name | 3-[(2-Ethoxyethoxy)methyl]azetidine |
| CAS Number | 1220031-14-0 |
| Molecular Weight | 159.23 g/mol |
| Core Scaffold | Azetidine (4-membered N-heterocycle) |
| Functional Handle | Secondary Amine (Nucleophilic) |
| Solubilizing Group | 2-Ethoxyethoxy methyl ether (Inert, Polar) |
| pKa (Calc.) | ~10.5 (Azetidine NH) |
Mechanism of Action: The "Rigid Solubilizer"
Unlike linear linkers that connect Ligand A to Ligand B directly, this molecule is typically used as a Side-Chain Appendage on a branched linker.
-
Standard Linear PEG: High entropy; "floppy" behavior masks binding sites.
-
Azetidine-PEG Appendage: The azetidine ring projects the PEG tail away from the binding interface, maintaining solubility while minimizing steric interference.
Figure 1: Design rationale for replacing linear PEG side chains with the rigid azetidine-PEG module.
Part 3: Experimental Protocols
Protocol A: Synthesis of a Branched Linker Scaffold
Objective: Create a linker "hub" (e.g., a halogenated alkyl chain) that can react with the azetidine amine.[1]
Reagents:
-
Core Linker: 1,5-Dibromopentane (or similar di-electrophile).[1]
-
Branching Unit: Diethyl bromomalonate (if creating a central attachment point).[1]
-
Solvents: DMF (Anhydrous), THF.[1]
-
Base:
or Cs2CO3.
Workflow:
-
Activation: If using an amino-acid based linker (e.g., Aspartic Acid), activate the side-chain carboxylic acid using HATU/DIPEA.[1]
-
Halogenation (Alternative): For alkyl linkers, ensure a central secondary bromide or tosylate is available for displacement.[1]
Protocol B: Conjugation of 3-[(2-Ethoxyethoxy)methyl]azetidine
Objective: Attach the azetidine module to the linker scaffold via Nucleophilic Substitution (
Step-by-Step Procedure:
-
Preparation of Nucleophile:
-
Dissolve 3-[(2-Ethoxyethoxy)methyl]azetidine (1.2 eq relative to linker scaffold) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (2.0 eq) to ensure the azetidine is in its free base form.
-
-
Coupling Reaction:
-
Add the Linker Scaffold (containing the leaving group, e.g., -Br, -OTs, or Activated Ester) dropwise to the azetidine solution at 0°C.[1]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Note: Azetidines are sterically less hindered than piperidines but more strained. Avoid high heat (>60°C) to prevent ring opening.[1]
-
-
Monitoring:
-
Monitor via LC-MS.[1] Look for the mass shift corresponding to the addition of the azetidine fragment (+159 Da).
-
-
Work-up & Purification:
-
Final Assembly:
-
The resulting "Branched Linker" now has two remaining handles (from the original scaffold) to attach Ligand A (POI) and Ligand B (E3).[1]
-
Figure 2: Synthetic workflow for appending the azetidine module to a linker scaffold.
Part 4: Quality Control & Characterization
| Technique | Parameter | Acceptance Criteria |
| LC-MS | Purity & Identity | >95% Purity; Mass [M+H]+ matches theoretical.[1] |
| 1H NMR | Structural Integrity | Azetidine Ring: Multiplets at |
| Solubility | Kinetic Solubility | >50 µM in PBS (pH 7.4).[1] |
| Stability | Plasma Stability | >90% remaining after 4h (Azetidine ring is metabolically robust compared to epoxides).[1] |
Troubleshooting Tips:
-
Issue: Ring Opening.
-
Cause: Acidic conditions during workup or excessive heat.
-
Fix: Keep pH > 5 during extraction; keep reaction temp < 40°C.
-
-
Issue: Low Yield.
-
Cause: Steric hindrance on the linker scaffold.[]
-
Fix: Use a stronger base (Cs2CO3) or switch to a more reactive leaving group (Iodide or Nosylate).[1]
-
Part 5: References
-
Rigid Linkers in PROTACs:
-
Azetidine Synthesis & Utility:
-
PROTAC Linker Design Principles:
-
General Linker Strategies:
-
Title: "Current strategies for the design of PROTAC linkers: a critical review"
-
Source:Exploration of Targeted Anti-tumor Therapy
-
URL:[Link]
-
Sources
Application Note: Reductive Amination Techniques Using 3-Substituted Azetidines
[1][2]
Introduction: The Azetidine Advantage[2]
In modern drug discovery, the azetidine ring has emerged as a privileged structural motif.[1][2][3] Unlike their acyclic counterparts, 3-substituted azetidines offer conformational rigidity that can lock pharmacophores into bioactive orientations, often improving potency and selectivity.[3] Furthermore, the high
This guide addresses the specific challenges of performing reductive amination on this strained ring system. Whether you are synthesizing the azetidine core from azetidin-3-one or derivatizing a 3-aminoazetidine scaffold, the high ring strain (~26 kcal/mol) and basicity of the nitrogen require tailored protocols to prevent ring opening, polymerization, or over-alkylation.
Strategic Considerations & Reaction Pathways
Successful reductive amination with azetidines hinges on selecting the correct "direction" of synthesis and ensuring orthogonal protection.[2]
Two Primary Workflows
There are two distinct approaches to accessing N-alkylated 3-substituted azetidines:
-
Path A (Core Synthesis): Reacting Azetidin-3-one (ketone) with an external amine. This is the primary method for installing diverse amine headgroups onto the azetidine ring.[2]
-
Path B (Derivatization): Reacting 3-Aminoazetidine (amine) with an external aldehyde/ketone. This is used to append alkyl chains or functional groups to an existing azetidine core.[2]
Critical Control Points[2]
-
Ring Nitrogen Protection: The azetidine ring nitrogen (
) must be protected (e.g., Boc, Cbz, Benzhydryl) during reductive amination at the position. An unprotected is highly nucleophilic and will compete, leading to polymerization or complex mixtures. -
Basicity & Salt Forms: 3-Aminoazetidines are often supplied as 2HCl salts.[2] These must be neutralized in situ or free-based prior to reaction to allow imine formation.[2]
-
Stability of Azetidin-3-one: The free ketone is prone to decomposition.[2] It is best generated in situ from its hydrate or hemiketal, or used immediately after liberation from a salt.[2]
Visualizing the Workflows
Caption: Dual pathways for accessing 3-substituted azetidines via reductive amination.
Detailed Experimental Protocols
Protocol A: Standard Sodium Triacetoxyborohydride (STAB) Method
Best for: General synthesis where the amine and carbonyl partners are moderately reactive.[2] STAB is preferred over NaCNBH
Reagents:
-
Substrate: 1-Boc-3-azetidinone (or 1-Boc-3-aminoazetidine) [1.0 equiv][2]
-
Reactant: Amine (or Aldehyde/Ketone) [1.1 - 1.2 equiv]
-
Reductant: Sodium Triacetoxyborohydride (STAB) [1.4 - 1.6 equiv]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)
-
Additive: Acetic Acid (AcOH) [1.0 - 2.0 equiv] (Crucial for catalyzing imine formation)
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask under
, dissolve the carbonyl component (e.g., 1-Boc-3-azetidinone) in DCE (0.1 M concentration). -
Reduction: Cool the mixture to 0 °C (optional, but recommended for reactive aldehydes). Add STAB portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS or TLC (Ninhydrin stain for amines).[2]
-
Quench: Quench carefully with saturated aqueous NaHCO
. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method
Best for: Sterically hindered amines, electron-deficient anilines, or unreactive ketones (e.g., derivatizing 3-aminoazetidine with a bulky ketone). Ti(OiPr)
Reagents:
-
Substrate & Reactant: Same as Protocol A.
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)
) [1.5 - 2.0 equiv] -
Reductant: NaBH
[2.0 equiv] (Note: STAB is less effective here due to steric bulk of the Ti-complex).[2]
Step-by-Step Workflow:
-
Complexation: In a dried flask under
, combine the amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in neat Ti(OiPr) (if liquid) or minimal THF. If neat is not possible, use anhydrous THF.[2] -
Stirring: Stir at RT for 4–12 hours. The solution typically turns viscous or changes color (yellow/orange), indicating the formation of the titanium-imine complex.[2]
-
Dilution: Dilute the mixture with anhydrous MeOH (to ~0.2 M).
-
Reduction: Cool to 0 °C. Add NaBH
pellets or powder portion-wise. (Caution: Exothermic with H evolution).[2] -
Reaction: Stir at RT for 2 hours.
-
Hydrolysis (Critical): Quench by adding 1N NaOH or water. A heavy white precipitate (TiO
) will form.[2] -
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc or MeOH/DCM (1:[2]9) to recover the product trapped in the titanium salts.
-
Purification: Concentrate filtrate and purify via column chromatography.
Data Summary & Reagent Selection
| Feature | STAB (Protocol A) | Ti(OiPr)4 / NaBH4 (Protocol B) | NaCNBH3 |
| Primary Use | Standard substrates; Aldehydes + Amines | Hindered Ketones; Weak Amines (Anilines) | pH-sensitive substrates (Legacy) |
| Selectivity | High (Reduces Imine > Carbonyl) | Low (Reduces everything if not careful) | High (pH dependent) |
| Water Tolerance | Low (Decomposes slowly) | Zero (Hydrolyzes Ti reagent) | High |
| Toxicity | Low | Low (Ti is non-toxic) | High (HCN risk) |
| Reaction Time | 2 - 16 Hours | 6 - 24 Hours | 12 - 48 Hours |
Troubleshooting & Optimization
Handling Azetidine Salts
When using 3-aminoazetidine[2][3]·2HCl , direct neutralization with Et
-
Solution: Perform a "free-basing" extraction first.[2] Dissolve the salt in minimal water/NaOH, extract into DCM, dry (Na
SO ), and use the solution immediately.
Preventing Over-Alkylation
When reacting a primary amine (e.g., 3-aminoazetidine) with an aldehyde, dialkylation is a common side reaction.
-
Solution: Use Protocol A with slow addition of the aldehyde (syringe pump) to an excess of the amine (1.5 equiv).[2] Alternatively, use a ketone surrogate if possible, or protect the amine first (e.g., reductive amination with a ketone is self-limiting to mono-alkylation).
Ring Stability
Avoid using strong Lewis acids (e.g., AlCl
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][4] The Journal of Organic Chemistry. Link
- Lowe, M. A., et al. (2012). "Synthesis of 3-substituted azetidines." Journal of Medicinal Chemistry (Contextual reference for azetidine utility in drug design).
-
Borch, R. F., et al. (1971).[4] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[2][4] Link
- BenchChem Application Note. (2025).
Scalable synthesis routes for 3-[(2-Ethoxyethoxy)methyl]azetidine intermediates
Application Note: Scalable Synthesis Routes for 3-[(2-Ethoxyethoxy)methyl]azetidine Intermediates
Executive Summary & Strategic Analysis
The target molecule, 3-[(2-Ethoxyethoxy)methyl]azetidine (CAS 1220031-14-0), represents a critical class of solubilizing linkers in medicinal chemistry. The azetidine ring offers a rigid, low-molecular-weight scaffold that reduces lipophilicity (LogD) compared to piperidines or pyrrolidines, while the ethoxyethoxy side chain enhances aqueous solubility and metabolic stability.
The Challenge: Standard laboratory synthesis often utilizes 1-Boc-3-(hydroxymethyl)azetidine with sodium hydride (NaH) in DMF. While effective on a gram scale, this route poses significant safety hazards (hydrogen evolution, thermal runaway) and downstream processing issues (DMF removal, aqueous waste) upon scale-up.
The Solution: This guide details a Phase-Transfer Catalyzed (PTC) alkylation route. This protocol eliminates pyrophoric bases, replaces high-boiling polar aprotic solvents with recoverable organics (Toluene/2-MeTHF), and ensures a scalable, robust process suitable for multi-kilogram production.
Retrosynthetic Analysis & Route Selection
The most logical disconnection relies on the stability of the protected azetidine ring. We avoid late-stage cyclization due to the high cost of functionalized acyclic amine precursors.
Preferred Route (Route A): Nucleophilic substitution on the primary alcohol of a protected azetidine.
-
Disconnection: Ether linkage.
-
Nucleophile: 1-Boc-3-(hydroxymethyl)azetidine (derived from 1-Boc-3-azetidinone).
-
Electrophile: 2-Ethoxyethyl bromide (or tosylate).
Figure 1: Retrosynthetic strategy focusing on the convergent etherification step.
Detailed Experimental Protocol
Step 1: Etherification via Phase Transfer Catalysis
Replacing NaH/DMF with NaOH/Toluene/TBAB.
Rationale: Using 50% aqueous NaOH with a quaternary ammonium salt (TBAB) creates a highly active ion pair at the interface of the organic and aqueous phases. This method is exothermic but controllable, and the water acts as a heat sink.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Boc-3-(hydroxymethyl)azetidine | 1.0 | Limiting Reagent |
| 2-Ethoxyethyl bromide | 1.5 | Electrophile |
| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| NaOH (50% aq. solution) | 5.0 | Base |
| Toluene | 10 Vol | Solvent |
Protocol:
-
Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (high torque required), reflux condenser, internal temperature probe, and nitrogen inlet.
-
Charging: Charge 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) and Toluene (10 volumes relative to SM mass). Stir to dissolve.
-
Catalyst Addition: Add TBAB (0.05 equiv) and 2-Ethoxyethyl bromide (1.5 equiv) to the vessel.
-
Base Addition (Exotherm Control): Cool the mixture to 15°C. Add 50% NaOH solution dropwise via an addition funnel. Note: Maintain internal temperature < 25°C during addition.
-
Reaction: Heat the biphasic mixture to 55–60°C with vigorous stirring (400+ RPM).
-
Process Insight: Vigorous stirring is critical to maximize interfacial surface area.
-
-
Monitoring: Monitor by HPLC or GC. Reaction typically completes in 12–16 hours.
-
Endpoint: < 2% remaining starting alcohol.
-
-
Workup:
-
Cool to 20°C. Stop stirring. Allow phases to separate.
-
Drain the lower aqueous caustic layer (dispose as hazardous basic waste).
-
Wash the organic layer with water (3 x 3 vol) until pH of washings is neutral.
-
Dry organic layer over anhydrous
or via azeotropic distillation.
-
-
Purification: The crude oil is usually sufficiently pure (>95%) for the next step. If necessary, pass through a short silica plug eluting with 20% EtOAc/Hexanes.
Step 2: Deprotection and Salt Formation
Controlled removal of the Boc group.
Rationale: Acidic cleavage of the Boc group is rapid. Isolating the product as a solid salt (Oxalate or Hydrochloride) is preferred over the free base oil for stability and ease of handling.
Protocol:
-
Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (5 vol) or Dichloromethane (5 vol).
-
Acidification:
-
Option A (HCl Salt): Add 4M HCl in Dioxane (3 equiv) dropwise at 0°C.
-
Option B (Oxalate Salt - Recommended for crystallinity): Add a solution of Oxalic Acid (1.1 equiv) in Ethanol.
-
-
Reaction: Warm to room temperature and stir for 3–5 hours. Evolution of
gas will be observed. -
Isolation:
-
Dilute with MTBE or Diethyl Ether (10 vol) to induce precipitation.
-
Cool to 0–5°C and age the slurry for 2 hours.
-
Filter the white solid under nitrogen (azetidines can be hygroscopic).
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation | Corrective Action |
| Stirring Rate (Step 1) | >300 RPM (Lab) / High Shear (Plant) | Low conversion due to poor phase contact. | Increase impeller speed; check baffle setup. |
| Temperature (Step 1) | 55–60°C | >65°C: Elimination of alkyl bromide (vinyl ether formation). <50°C: Reaction stalls. | Strictly control jacket temperature. |
| Base Concentration | 50% w/w NaOH | Lower concentrations (<30%) significantly slow the reaction. | Use fresh commercial 50% NaOH or prepare saturated solution. |
| Water Content (Step 2) | < 0.5% | Hydrolysis of the final salt; "gumming" instead of crystallization. | Ensure rigorous drying of the intermediate before acid addition. |
Process Visualization
Figure 2: Unit operation workflow for the scalable synthesis of the target azetidine salt.
Quality Control Specifications
For the final 3-[(2-Ethoxyethoxy)methyl]azetidine Hydrochloride/Oxalate :
-
Appearance: White to off-white crystalline solid.
-
1H NMR (DMSO-d6): Must show characteristic azetidine ring protons (approx.
3.8–4.2 ppm) and the ethoxyethoxy side chain signals. Absence of t-Butyl singlet (1.4 ppm). -
HPLC Purity: > 98.0% (a/a).
-
Residual Solvents: Toluene < 890 ppm, Ethanol < 5000 ppm (ICH Q3C limits).
-
Water Content (KF): < 1.0% w/w.
References
-
Organic Syntheses . (2014).[1] Preparation of Azetidine from 1-p-Toluenesulfonylazetidine. Org. Synth. 2014, 91, 283-292. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC9865123. Retrieved from [Link]
-
ResearchGate . (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Preventing ring opening of 3-[(2-Ethoxyethoxy)methyl]azetidine in acidic media
A Guide to the Stable Handling of 3-[(2-Ethoxyethoxy)methyl]azetidine in Acidic Media
Welcome to the Technical Support Center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who are working with substituted azetidines and encountering challenges with ring stability in acidic environments. As Senior Application Scientists, we have compiled this guide based on peer-reviewed literature and extensive field experience to provide you with a comprehensive understanding of the underlying principles and practical solutions to prevent the undesired ring opening of 3-[(2-Ethoxyethoxy)methyl]azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 3-[(2-Ethoxyethoxy)methyl]azetidine ring opening in acidic media?
The principal cause of ring opening for 3-[(2-Ethoxyethoxy)methyl]azetidine, and azetidines in general, under acidic conditions is the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain is significantly exacerbated upon protonation of the azetidine nitrogen. The resulting azetidinium ion is highly susceptible to nucleophilic attack, leading to cleavage of the C-N bonds and ring opening.[2][3] The rate of this decomposition is highly pH-dependent, with significantly faster degradation observed at lower pH values.[2]
Q2: How does the 3-[(2-ethoxyethoxy)methyl] substituent influence the stability of the azetidine ring?
The 3-[(2-ethoxyethoxy)methyl] substituent is an electron-donating alkyl ether group. Generally, electron-donating groups at the 3-position can slightly increase the electron density on the azetidine ring, but they do not significantly alter the fundamental susceptibility of the ring to acid-catalyzed opening. The primary determinant of stability in acidic media remains the basicity (pKa) of the azetidine nitrogen.[2] The ether oxygen in the substituent is unlikely to act as an internal nucleophile to promote ring opening under typical acidic conditions used for deprotection.
Q3: What is the predicted pKa of the 3-[(2-Ethoxyethoxy)methyl]azetidinium ion, and why is it important?
Troubleshooting Guide: Preventing Azetidine Ring Opening
This section provides solutions to common problems encountered during the handling of 3-[(2-Ethoxyethoxy)methyl]azetidine in acidic conditions, particularly during the removal of an N-Boc protecting group.
Problem 1: Significant Ring Opening Observed During N-Boc Deprotection with Strong Acids (e.g., TFA, HCl).
Symptoms:
-
Low yield of the desired deprotected azetidine.
-
Presence of ring-opened byproducts in the crude reaction mixture, often identified by LC-MS or NMR as species containing a primary amine and a hydroxyl group or other nucleophile adducts.
Root Cause Analysis: Standard strong acid conditions, such as neat trifluoroacetic acid (TFA) or concentrated hydrochloric acid (HCl) in organic solvents, are often too harsh for the strained azetidine ring. The high concentration of protons leads to complete protonation of the azetidine nitrogen, making it highly susceptible to nucleophilic attack by the counter-ion (e.g., trifluoroacetate, chloride) or other nucleophiles present in the reaction mixture.
Solutions:
Solution A: Milder Acidic Conditions
The use of milder Brønsted acids or diluted strong acids can effectively remove the Boc group while minimizing ring opening.
-
Rationale: By using a weaker acid or a lower concentration of a strong acid, the equilibrium between the free base azetidine and the protonated azetidinium ion can be shifted, reducing the concentration of the highly reactive protonated species at any given time.
-
Recommended Protocol:
-
Dissolve the N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Add a milder acidic reagent. Good options include:
-
10-20% TFA in DCM.
-
4M HCl in 1,4-dioxane, used in a controlled stoichiometric amount (e.g., 2-4 equivalents).
-
p-Toluenesulfonic acid (pTSA) in a suitable solvent.
-
-
Monitor the reaction closely by TLC or LC-MS. The deprotection is often complete within 1-4 hours.
-
Upon completion, carefully quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and proceed with standard aqueous workup.
-
Solution B: Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative pathway for Boc deprotection that can be milder than strong Brønsted acids.
-
Rationale: The Lewis acid coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage without generating a high concentration of protons that can activate the azetidine ring for cleavage.[4] It is important to note that many Lewis acids can hydrolyze to form protic acids in the presence of adventitious water, which could inadvertently lead to ring opening.[4] Therefore, anhydrous conditions are crucial.
-
Recommended Protocol:
-
Dissolve the N-Boc-3-[(2-ethoxyethoxy)methyl]azetidine in an anhydrous aprotic solvent (e.g., DCM, acetonitrile).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid such as:
-
Zinc bromide (ZnBr₂)
-
Tin(IV) chloride (SnCl₄)
-
Iron(III) chloride (FeCl₃)
-
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully (e.g., with a buffered aqueous solution) and perform an appropriate workup.
-
Data Summary: Comparison of N-Boc Deprotection Methods for Azetidines
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Strong Acid | TFA, HCl | High concentration, RT | Fast and effective for robust substrates | Often too harsh for sensitive azetidines, leading to ring opening |
| Mild Brønsted Acid | 10-20% TFA in DCM, pTSA | 0 °C to RT, 1-4 h | Reduced ring opening, good yields | Slower reaction times compared to strong acids |
| Lewis Acid | ZnBr₂, SnCl₄, FeCl₃ | Anhydrous conditions, RT | High selectivity, avoids high proton concentration | Requires strictly anhydrous conditions, potential for metal contamination |
Problem 2: Ring Opening Occurs Even Under Mildly Acidic Conditions.
Symptoms:
-
Even with the use of milder acids, a significant amount of ring-opened byproduct is observed.
Root Cause Analysis:
-
Prolonged Reaction Times: Even under milder conditions, prolonged exposure to acid can lead to gradual decomposition of the azetidine ring.
-
Presence of Potent Nucleophiles: If the reaction mixture contains other nucleophiles (e.g., water, alcohols, thiols), they can actively participate in the ring-opening of the protonated azetidine.
Solutions:
Solution A: Careful Reaction Monitoring and Optimization
-
Rationale: Minimizing the exposure time to acidic conditions is critical.
-
Recommended Action:
-
Monitor the reaction frequently (e.g., every 15-30 minutes) by TLC or LC-MS.
-
As soon as the starting material is consumed, immediately quench the reaction and proceed with the workup.
-
If the reaction is sluggish, consider a slight increase in temperature (e.g., from 0 °C to room temperature) while continuing to monitor closely, rather than extending the reaction time indefinitely.
-
Solution B: Use of Scavengers
-
Rationale: In cases where the nucleophile is a byproduct of the reaction (e.g., water), the use of a scavenger can mitigate its effect.
-
Recommended Action:
-
For reactions sensitive to water, the addition of a desiccant like anhydrous magnesium sulfate or molecular sieves can be beneficial.
-
If other nucleophiles are present and cannot be removed, consider if an alternative synthetic route that avoids acidic conditions is feasible.
-
Problem 3: The Need for an Acid-Stable N-Protecting Group.
Symptoms:
-
The synthetic route requires acidic conditions for other transformations while the azetidine nitrogen needs to remain protected.
Root Cause Analysis:
-
The Boc group is inherently acid-labile and not suitable for such synthetic strategies.
Solutions:
Solution A: Use of Orthogonal Protecting Groups
-
Rationale: Employing a protecting group that is stable to acidic conditions but can be removed under different, orthogonal conditions is a common strategy in multi-step synthesis.
-
Recommended Alternatives to Boc:
-
Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions. Removed by hydrogenolysis (e.g., H₂, Pd/C).
-
Allyloxycarbonyl (Alloc): Stable to acidic and basic conditions. Removed by palladium-catalyzed methods.
-
Sulfonyl-based groups (e.g., Tosyl (Ts), Nosyl (Ns)): Very stable to acidic conditions. Removal often requires harsh reducing conditions, which may not be compatible with all substrates.
-
Data Summary: Comparison of N-Protecting Groups for Azetidines
| Protecting Group | Abbreviation | Stability to Acid | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Labile | Acidic (TFA, HCl), Lewis Acids |
| Benzyloxycarbonyl | Cbz | Stable | Hydrogenolysis (H₂, Pd/C) |
| Allyloxycarbonyl | Alloc | Stable | Pd(0) catalysis |
| p-Toluenesulfonyl | Ts | Very Stable | Strong reducing agents (e.g., Na/NH₃) |
Visual Guides
Mechanism of Acid-Catalyzed Azetidine Ring Opening
Caption: Decision tree for troubleshooting azetidine ring opening.
References
-
Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & McAllister, L. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1640. [Link]
-
Singh, G. S., & Singh, P. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. RSC Advances, 11(21), 12685-12711. [Link]
-
Couty, F., & Evano, G. (2020). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
-
Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., ... & Shipman, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Lewis Acids. ACS. [Link]
- D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis and chemistry of azetidines. Aldrichimica Acta, 41(3), 67-78.
-
Kaddouri, Y., & Aouf, C. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951-23957. [Link]
-
Di Mola, A., Brizzi, A., & De Rosa, M. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]
Sources
Overcoming solubility issues with 3-[(2-Ethoxyethoxy)methyl]azetidine free base
Technical Support Center: Overcoming Solubility Issues with 3-[(2-Ethoxyethoxy)methyl]azetidine Free Base
Case Reference: CAS 1220031-14-0 | Molecular Formula: C₈H₁₇NO₂ | MW: 159.23 g/mol [1][2][3]
Executive Summary: The Solubility Paradox
3-[(2-Ethoxyethoxy)methyl]azetidine presents a classic "amphiphilic amine" challenge. As a free base, the azetidine nitrogen is unprotonated, rendering the molecule lipophilic and prone to "oiling out" in neutral aqueous media. However, the ether side chain [(2-ethoxyethoxy)methyl] introduces hydrogen bond acceptors that can absorb moisture, creating a sticky, hygroscopic oil that is difficult to handle.
The Solution: The solubility issues are almost exclusively driven by pH. The free base (pKa ~10-11) requires protonation to achieve thermodynamic stability in water. This guide provides protocols to convert the lipophilic free base into a hydrophilic cationic species.
Diagnostic & Troubleshooting Q&A
Q1: "My compound is an oil that forms an emulsion in my assay buffer (pH 7.4). How do I fix this?"
Diagnosis: At pH 7.4, the azetidine nitrogen is partially unprotonated. The free base form is hydrophobic enough to aggregate, while the ether tail prevents crystallization. Solution: You must shift the equilibrium toward the cationic salt form.
-
Immediate Fix: Pre-dissolve the compound in DMSO (up to 20 mM), then dilute into a buffer that has been slightly acidified or has high buffering capacity.
-
Permanent Fix: Convert the free base to a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt (See Protocol A).
Q2: "I am trying to purify the compound, but it won't dissolve in non-polar solvents like Hexane/Heptane."
Diagnosis: While the free base is lipophilic, the oxygen atoms in the ethoxy-ethoxy chain create significant polarity. It is too polar for strict hydrocarbons. Solution: Switch to intermediate polarity solvents.
-
Recommended: Dichloromethane (DCM), Ethyl Acetate, or a mixture of Heptane/Ethyl Acetate (e.g., 1:1).
Q3: "I need a solid for weighing, but I only have a viscous oil."
Diagnosis: Small molecular weight azetidine free bases are rarely solids at room temperature due to low lattice energy. Solution: You must disrupt the crystal lattice dynamics by introducing a counter-ion. The HCl salt is the most likely derivative to form a stable, weighable solid.
Technical Data & Solubility Profile
Table 1: Solubility Matrix & Solvent Compatibility
| Solvent System | State (Free Base) | Solubility Rating | Application |
| Water (pH 7) | Emulsion/Oil | Low (< 1 mg/mL) | Avoid for stock solutions |
| 0.1 N HCl (aq) | Clear Solution | High (> 50 mg/mL) | Ideal for aqueous stocks |
| DMSO | Clear Solution | High (> 100 mM) | Standard cryo-stock |
| Ethanol | Clear Solution | High | Co-solvent for assays |
| Dichloromethane | Clear Solution | High | Extraction/Transfer |
| Hexane/Heptane | Phase Separation | Poor | Impurity washing |
Visualizing the Solubilization Strategy
The following decision tree outlines the logical flow for selecting the correct solubilization method based on your end application.
Figure 1: Decision matrix for solubilizing azetidine derivatives based on experimental intent.
Detailed Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt (The "Solidification" Method)
Use this protocol to convert the oily free base into a water-soluble, weighable solid.
Materials:
-
3-[(2-Ethoxyethoxy)methyl]azetidine free base (Oil)
-
4M HCl in Dioxane (or Diethyl Ether)
-
Dichloromethane (DCM) or Diethyl Ether (Et₂O)
-
Nitrogen gas line
Procedure:
-
Dissolution: Dissolve the oily free base (e.g., 100 mg) in a minimal amount of dry DCM (approx. 1-2 mL). Ensure the solution is homogeneous.
-
Acidification: Place the vial on ice (0°C). Dropwise add 1.2 equivalents of 4M HCl in Dioxane.
-
Observation: You may see immediate precipitation of a white solid or the solution may become cloudy.
-
-
Precipitation:
-
If solid forms: Dilute with excess Diethyl Ether (5 mL) to maximize precipitation.
-
If no solid forms: Evaporate the solvent under a stream of nitrogen to obtain a gum. Triturate (scratch the glass while stirring) this gum with Diethyl Ether or Hexane to induce crystallization.
-
-
Isolation: Filter the solid or decant the supernatant. Dry the solid under high vacuum for 24 hours to remove trace acid/solvent.
-
Result: You now have 3-[(2-Ethoxyethoxy)methyl]azetidine hydrochloride , which is highly water-soluble.
Protocol B: In-Situ pH Adjustment (For Immediate Assay Use)
Use this if you cannot perform chemical salt formation and need to run an assay immediately.[2]
Mechanism: Azetidines are strong bases (pKa ~11). In a standard PBS buffer (pH 7.4), a fraction remains unprotonated. Lowering the pH ensures 99.9% ionization.
Procedure:
-
Prepare a 20 mM stock solution in 100% DMSO.
-
Prepare your assay buffer (e.g., PBS) but adjust the pH to 6.5 - 6.8 using dilute HCl.
-
Add the DMSO stock to the buffer while vortexing rapidly.
-
Why? The lower pH instantly protonates the azetidine nitrogen upon contact, preventing the "oiling out" that occurs at neutral/basic pH [1].
-
Mechanistic Insight: The Protonation Equilibrium
Understanding the pKa is critical. The azetidine nitrogen is the proton acceptor.
Figure 2: The chemical equilibrium governing solubility. At physiological pH (7.4), the equilibrium shifts significantly, but local concentrations of free base can still cause precipitation if not pre-acidified.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt selection).
-
PubChem Compound Summary. (2024). Azetidine.[8][9][10][11][12][13][14] National Center for Biotechnology Information. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
Sources
- 1. molcore.com [molcore.com]
- 2. 250371-77-8|3-(2-Methoxyethoxy)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3-[(2-Ethoxyethoxy)methyl]azetidine | 1220031-14-0 [amp.chemicalbook.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. echemi.com [echemi.com]
- 9. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Azetidine - Wikipedia [en.wikipedia.org]
- 11. Azetidine (CAS 503-29-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | C12H19NO4 | CID 44195530 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Protection of 3-Substituted Azetidines
The following technical guide is designed for medicinal chemists and process scientists encountering difficulties with the N-protection of 3-substituted azetidines. It moves beyond standard textbook protocols to address the specific physicochemical and reactivity challenges inherent to the strained azetidine ring.
Current Status: Operational Topic: Troubleshooting N-Functionalization & Ring Stability Lead Scientist: Senior Application Specialist
Executive Summary & Decision Matrix
3-substituted azetidines possess a unique combination of high ring strain (~25.4 kcal/mol) and low lipophilicity (ClogP < 1 for many derivatives). These properties create two primary failure modes during N-protection:
-
The "Invisible" Product: The product forms but partitions into the aqueous phase during workup due to high polarity.
-
Ring Opening/Oligomerization: The strained ring opens under acidic conditions or via nucleophilic attack, leading to linear byproducts or polymers.
Quick Reference: Protecting Group (PG) Selection for Azetidines[1]
| Protecting Group | Installation Risk | Stability (Ring) | Removal Risk | Recommended For |
| Boc | Low (Base mediated) | High | High (Acidic removal can trigger ring opening) | General use; non-acid sensitive 3-substituents. |
| Fmoc | Medium (Solubility) | High | Low (Base mediated) | Acid-sensitive substrates; Solid Phase Synthesis. |
| Cbz | Low | High | Medium (Hydrogenolysis is safe; Acid removal is fatal) | Orthogonal to Boc/Fmoc; avoiding acid deprotection. |
| Tosyl (Ts) | Low | Very High | Very High (Requires harsh reductive conditions) | Permanent protection or specific lithiation chemistry.[1] |
| Teoc | Low | High | Low (Fluoride mediated) | Late-stage intermediates requiring mild deprotection. |
Diagnostic Workflow
Use the following logic flow to identify the root cause of your experimental failure.
Figure 1: Diagnostic logic for identifying failure modes in azetidine protection. Blue nodes indicate decision points; Red/Yellow indicate analysis steps.
Troubleshooting Modules
Module A: The "Invisible" Product (Solubility Issues)
Symptom: LCMS shows full conversion, but the organic layer after extraction is empty.
Root Cause: 3-substituted azetidines (especially 3-hydroxy, 3-amino, or 3-carboxylic acid) are small, polar molecules.[1] Standard EtOAc/Water workups often fail because the partition coefficient (
Solutions:
-
The "Salting Out" Protocol: Saturate the aqueous phase with NaCl or
before extraction. This increases the ionic strength, forcing the organic product out. -
Solvent Switch: Replace Ethyl Acetate with DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) . These solvents are better at extracting polar nitrogen heterocycles.
-
Cyclopentyl Methyl Ether (CPME): CPME forms azeotropes with water that facilitate drying and has shown superior phase separation properties for azetidines compared to THF or ethers [1].
Protocol: High-Recovery Boc-Protection of 3-Azetidinol
-
Dissolve 3-azetidinol HCl salt (1.0 equiv) in water (minimum volume, e.g., 2M concentration).[1]
-
Add
(2.5 equiv) and stir until evolution of ceases. -
Add solution of
(1.1 equiv) in 1,4-dioxane or THF.[1] -
Stir at RT for 4-12 h.
-
Critical Workup Step: Do NOT dilute with water. Concentrate the mixture to remove organic solvent (dioxane/THF).
-
Saturate the remaining aqueous residue with solid NaCl.
-
Extract 3x with DCM (not EtOAc).
-
Dry combined organics over
and concentrate carefully (product may be volatile).
Module B: The "Exploding" Ring (Stability & Ring Opening)
Symptom: Appearance of linear byproducts (e.g., 3-chloropropyl amines) or insoluble gums. Root Cause: The azetidine ring strain makes it susceptible to nucleophilic attack at C2/C4, especially when the nitrogen is protonated (activated).
Mechanism: Under acidic conditions (e.g., HCl workup, or even slightly acidic silica gel), the protonated azetidine acts like an activated epoxide.[1] A nucleophile (Cl-, water, or the heteroatom of another azetidine molecule) attacks the ring carbons, leading to ring opening [2].[1]
Solutions:
-
Avoid Strong Acids: Never use HCl or HBr for workups. Use citric acid or
if neutralization is needed.[1] -
Base Wash Silica: If purifying by column chromatography, pre-wash the silica gel with 1%
in hexanes to neutralize acidic sites that catalyze ring opening.[1] -
Temperature Control: Perform protections at
to RT. Heating azetidines, especially in the presence of nucleophiles, promotes oligomerization.[1]
Module C: Selective Protection (3-Aminoazetidines)
Symptom: Mixture of mono-protected (ring N), mono-protected (exocyclic N), and di-protected products. Root Cause: Similar nucleophilicity between the ring nitrogen (secondary) and the exocyclic amine (primary).
Expert Insight: The ring nitrogen in azetidine is generally more nucleophilic due to the relief of steric crowding (pyramidalization) upon reaction, but the exocyclic amine is less sterically hindered.
Strategy:
-
For Ring N-Protection: Use Boc-ON or Boc-OSu instead of
. These milder reagents often show better selectivity for the more nucleophilic secondary ring amine over the primary exocyclic amine at low temperatures ( to ). -
pH Control: Maintain a pH where the more basic amine is unprotonated. The
of azetidine N is ~11.3, while a primary alkyl amine is ~10.6. This small difference makes pH-selective protection difficult, so kinetic control (low temp, stoichiometric reagent addition) is preferred.[1]
Frequently Asked Questions (FAQs)
Q: I am trying to remove a Boc group with TFA/DCM, but I'm losing my product. What is happening? A: The TFA salt of the azetidine might be hygroscopic or volatile. More dangerously, if you concentrate the TFA solution with heating, the high acidity can trigger ring opening, especially if nucleophiles (like iodide or bromide from previous steps) are present.[1]
-
Fix: Use HCl in Dioxane (4M) at
and precipitate the salt directly with diethyl ether. Avoid aqueous workups for the deprotection step. Alternatively, use TMSOTf/2,6-lutidine for a milder, non-aqueous deprotection [3].
Q: Can I use Fmoc-Cl for protecting 3-substituted azetidines? A: Yes, but Fmoc-Cl is very reactive and can lead to di-protection or hydrolysis byproducts (Fmoc-OH) that are hard to separate from the product.
-
Fix: Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) . It is milder, produces less byproduct, and allows for cleaner reactions in Water/Acetonitrile mixtures.[1]
Q: My 3-iodoazetidine decomposes during N-protection. Why? A: 3-iodoazetidines are alkylating agents. Under basic conditions, they can undergo intermolecular alkylation (azetidine N attacking the C3 of another molecule), leading to polymerization.[1]
-
Fix: Keep the concentration dilute (0.1 M or less). Add the protecting group reagent before adding the base, or add the base very slowly to keep the concentration of free, deprotonated amine low.
Experimental Data Comparison
Table 1: Stability of N-Protected 3-Substituted Azetidines
| Substrate | PG | Conditions | Outcome | Notes |
| 3-OH Azetidine | Boc | TFA/DCM, RT, 1h | Stable | Standard deprotection works. |
| 3-OH Azetidine | Cbz | HBr/AcOH | Decomposed | Ring opening via bromide attack. |
| 3-Phenyl Azetidine | Boc | HCl/MeOH, Reflux | Ring Opening | Methanol attacks ring C2/C4. |
| 3-Amino Azetidine | Fmoc | 20% Piperidine/DMF | Stable | Ring survives base deprotection. |
References
-
Development of a Continuous Flow Synthesis of 3-Substituted Azetidines. University of Bari. Use of CPME for improved solubility and flow handling.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Detailed mechanism of acid-mediated ring opening. [1]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Royal Society of Chemistry. Alternative deprotection strategies avoiding strong aqueous acids.
-
Azetidine synthesis and functionalization. Beilstein Journal of Organic Chemistry. Overview of stability and synthetic challenges.
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform risk assessments before handling azetidine derivatives, as some may possess unknown biological activity or instability.[1]
Sources
Technical Support Center: Optimizing Storage and Handling of Hygroscopic Azetidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygroscopic azetidine compounds. The inherent ring strain of the four-membered azetidine core, combined with its susceptibility to moisture, presents unique stability challenges.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to ensure the integrity and reproducibility of your experimental results.
Understanding the Dual Challenge: Hygroscopicity and Ring Strain
Azetidine-containing molecules are increasingly vital in medicinal chemistry.[3] However, their four-membered ring is strained and susceptible to various degradation pathways, most notably ring-opening reactions.[4][5][6][7] This inherent reactivity is often exacerbated by hygroscopicity—the tendency to absorb moisture from the atmosphere.[6]
Absorbed water is not an inert diluent; it can act as a reagent or solvent, facilitating degradative processes such as hydrolysis. For azetidine compounds, this can lead to:
-
Acid- or Base-Catalyzed Ring Opening: The presence of moisture can create localized acidic or basic microenvironments, leading to protonation of the azetidine nitrogen. This forms a highly reactive azetidinium ion, which is susceptible to nucleophilic attack and subsequent ring cleavage.[1][8][9]
-
Hydrolysis of Functional Groups: Many bioactive azetidine compounds contain other hydrolyzable moieties, such as amides or esters. Absorbed water can directly participate in the cleavage of these bonds, leading to compound degradation.[8][9]
-
Physical State Alterations: Moisture absorption can cause caking, changes in flowability, and even deliquescence (dissolving in the absorbed water), which complicates accurate weighing and formulation.[6]
The following sections provide practical guidance to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., changing HPLC purity, new impurity peaks). | 1. Moisture-induced degradation: The compound may be degrading due to improper storage, leading to hydrolysis or ring-opening.[1][8] 2. Inaccurate initial weighing: The compound may have absorbed a significant amount of water, leading to errors in concentration calculations.[6] | 1. Verify storage conditions: Ensure the compound is stored in a desiccator with active desiccant or in a controlled low-humidity environment.[6] 2. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their presence in your sample.[10][11] 3. Re-weigh a fresh sample under controlled conditions (e.g., in a glove box or quickly on a calibrated balance) and prepare fresh solutions.[6] |
| Compound appears clumpy, sticky, or has changed color. | Physical changes due to water absorption: The compound has likely absorbed significant moisture from the atmosphere.[6] | 1. Dry the compound under vacuum: Use a vacuum oven at a temperature appropriate for the compound's stability (check the certificate of analysis or perform thermal analysis). 2. If stability is a concern, use a fresh, unopened container of the compound and ensure proper storage going forward.[6] |
| Difficulty achieving a stable weight on an analytical balance. | Active moisture absorption: The compound is rapidly taking up water from the air during the weighing process.[6] | 1. Work in a low-humidity environment: Use a glove box with a dry, inert atmosphere (e.g., nitrogen or argon) for weighing.[6] 2. Minimize exposure time: Have all materials ready before opening the container. Use a container with a small opening and work quickly.[6] |
| Formation of precipitates in stock solutions over time. | 1. Solubility changes: The compound may have absorbed water, altering its solubility in the chosen solvent. 2. Degradation: The precipitate could be a less soluble degradation product.[6] | 1. Prepare smaller batches of stock solutions more frequently. 2. Store stock solutions at the recommended temperature and protect them from light. 3. Consider using anhydrous solvents for solution preparation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a hygroscopic azetidine compound?
A1: The ideal storage conditions create a multi-barrier defense against moisture.[4]
-
Primary Container: A tightly sealed, airtight container made of a non-porous material (e.g., amber glass with a PTFE-lined cap).
-
Secondary Containment: Place the primary container inside a desiccator with a suitable, active desiccant (e.g., silica gel or molecular sieves).[6] For highly sensitive compounds, consider placing the primary container in a heat-sealed, laminated foil bag containing a desiccant pouch.[4]
-
Environment: Store the desiccator or sealed bag in a cool, dry place, away from direct sunlight. For some compounds, storage at refrigerated (2-8 °C) or freezer (-20 °C) temperatures may be required to slow degradation kinetics, but always check the manufacturer's recommendations.[12]
Q2: How does the chemical structure of my azetidine compound affect its stability in the presence of moisture?
A2: The substituents on the azetidine ring and elsewhere on the molecule play a crucial role.
-
N-Substituent: Electron-withdrawing groups (e.g., sulfonyl, carbamate) on the azetidine nitrogen can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed ring opening.[1][13]
-
Aryl Substituents: N-aryl azetidines can be particularly unstable, especially if the aryl group is electron-rich.[2] Conversely, N-heteroaryl substituents where the azetidine nitrogen lone pair is delocalized can enhance stability.[1]
-
Pendant Functional Groups: The presence of nearby nucleophilic groups (like an amide) can lead to intramolecular ring-opening, a process that can be accelerated at low pH.[1]
Q3: Can I use any desiccant for storing my acid-sensitive azetidine compound?
A3: No, the choice of desiccant matters. While silica gel is generally neutral and widely used, some desiccants can create acidic or basic microenvironments. For example, phosphorus pentoxide (P₄O₁₀) is a highly efficient but strongly acidic desiccant. If your azetidine compound is known to be labile in acidic conditions, using such a desiccant could inadvertently promote degradation. Opt for neutral desiccants like silica gel or molecular sieves.
Q4: My compound is delivered in a sealed foil pouch with a desiccant. What should I do after opening it?
A4: Once the original seal is broken, the protective environment is compromised.
-
Immediate Use: If possible, use the required amount of the compound immediately.
-
Short-Term Storage: For short-term storage, quickly reseal the pouch after purging with an inert gas like argon or nitrogen.
-
Long-Term Storage: For longer-term storage, transfer the entire container (e.g., vial) into a desiccator. Do not leave the original pouch partially open on the bench, as the compound and the desiccant will quickly become saturated with atmospheric moisture.[4]
Q5: How can I determine the water content of my hygroscopic azetidine compound?
A5: Several methods can be used, with Karl Fischer titration being the gold standard for accuracy.
-
Karl Fischer (KF) Titration: This is a highly specific method for quantifying water content and can detect even trace amounts (ppm levels).[14]
-
Thermogravimetric Analysis (TGA): TGA measures weight loss upon heating. While useful, it measures the loss of all volatiles, not just water.[14]
-
Loss on Drying (LOD): This is a simpler method but, like TGA, is not specific to water.[14]
Experimental Protocol: Forced Degradation Study for a Hygroscopic Azetidine Compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[10]
Objective: To investigate the stability of a novel hygroscopic azetidine compound under various stress conditions (hydrolysis, oxidation, and photolysis) and identify degradation products.
Materials:
-
Hygroscopic azetidine compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated analytical balance, pH meter
-
HPLC system with PDA/UV and Mass Spectrometer (MS) detectors
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Sample Preparation: Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Degradation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 24 hours.
-
Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at 60 °C for 24 hours.
-
Note: After the specified time, cool the samples to room temperature and neutralize the acidic and basic solutions before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a control sample in the dark under the same conditions.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a temperature below its melting point (e.g., 80 °C) for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-MS method.
-
The HPLC method should be capable of separating the parent compound from all degradation products.
-
Use the PDA/UV detector to quantify the parent peak and impurities.
-
Use the MS detector to obtain mass information for the parent compound and any new peaks to aid in the identification of degradation products.
-
Data Interpretation:
-
Calculate the percentage degradation of the parent compound under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
-
Propose a degradation pathway based on the identified products. This information is critical for understanding the compound's intrinsic stability.[10]
Visualizing Degradation and Troubleshooting
Diagram 1: Moisture-Induced Degradation Pathway of an Azetidine Compound
Caption: A logical workflow for troubleshooting inconsistent analytical data.
References
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2015). Journal of Organic Chemistry. Retrieved from [Link]
- Bromo Substituent's Influence on Azetidine Ring Stability: A Compar
-
Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021). ResearchGate. Retrieved from [Link]
-
Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2021). Journal of the American Chemical Society.
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). Molecules. Retrieved from [Link]
- Technical Support Center: Azetidine Synthesis Protocols. (n.d.). BenchChem.
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. Retrieved from [Link]
-
Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved from [Link]
-
Moisture Analysis in the Pharmaceutical Industry. (2019). AZoM.com. Retrieved from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Azetidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
synthesis of azetidine .pptx. (2021). SlideShare. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved from [Link]
- Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.).
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2017). RSC Advances. Retrieved from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022). ACS Omega. Retrieved from [Link]
-
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Fused-Nitrogen-Containing Heterocycles and Their Biological Properties. (n.d.). MDPI. Retrieved from [Link]
-
Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022). ACS Omega. Retrieved from [Link]
- An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024). Journal of Medicinal Chemistry.
- Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites. (2022). ACS Omega.
-
The impact of moisture on the stability and degradation of perovskites in solar cells. (2024). Materials Advances. Retrieved from [Link]
-
Moisture-induced degradation mechanism of perovskites Water adsorption... (n.d.). ResearchGate. Retrieved from [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Azetidines | Ambeed [ambeed.com]
- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway [ouci.dntb.gov.ua]
- 14. msesupplies.com [msesupplies.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-[(2-Ethoxyethoxy)methyl]azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-[(2-Ethoxyethoxy)methyl]azetidine, a substituted four-membered nitrogen-containing heterocycle. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural constraints and their presence in a variety of biologically active compounds.[1][2][3][4] A thorough understanding of their structural characterization is paramount for drug discovery and development. This guide provides a detailed interpretation of the NMR data, grounded in fundamental principles, and compares the spectral features to relevant structural analogs to provide a comprehensive analytical framework.
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—it provides a detailed map of the molecular skeleton.
-
Chemical Shift (δ): The position of an NMR signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus.[5] Electronegative atoms like oxygen and nitrogen withdraw electron density, "deshielding" nearby nuclei and shifting their signals to a higher frequency (downfield).
-
Signal Splitting (Multiplicity): In ¹H NMR, the signal for a given proton is split into a multiplet by the magnetic fields of non-equivalent protons on adjacent carbons. This spin-spin coupling, governed by the n+1 rule, provides direct evidence of connectivity within the molecule.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative count of each type of proton.
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed.[6] Spectra are typically acquired with broadband proton decoupling, resulting in a simple spectrum where each unique carbon atom appears as a single line (singlet).[6][7] This provides a direct count of non-equivalent carbons and information about their chemical environment.[8][9]
The choice of solvent is a critical experimental parameter, as interactions between the solvent and the analyte can significantly influence chemical shifts.[5][10][11][12] Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible experimental protocol is essential for obtaining high-quality NMR data. The following outlines a standard procedure for the analysis of 3-[(2-Ethoxyethoxy)methyl]azetidine.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 3-[(2-Ethoxyethoxy)methyl]azetidine sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal reference standard, with its ¹H and ¹³C signals defined as 0.0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide greater signal dispersion and resolution, which is crucial for resolving complex multiplets.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse width.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using broadband proton decoupling.
-
Typical Parameters: 512-1024 scans (or more, as ¹³C is less sensitive than ¹H), a relaxation delay of 2-5 seconds.
-
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation and spectral acquisition.
Spectral Analysis of 3-[(2-Ethoxyethoxy)methyl]azetidine
The structure of 3-[(2-Ethoxyethoxy)methyl]azetidine with atom numbering for NMR assignment is shown below. This numbering is used for the detailed analysis that follows.
Caption: Structure of 3-[(2-Ethoxyethoxy)methyl]azetidine with atom numbering.
¹H NMR Spectral Data Interpretation
The proton spectrum is analyzed by assessing the chemical shift, integration, and multiplicity of each signal.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~3.65 | 2H | t | C2-H, C4-H | Protons on carbons adjacent to the azetidine nitrogen are deshielded. They are equivalent due to rapid ring puckering and appear as a triplet from coupling to the C3-H protons. |
| ~3.60 | 2H | t | C6-H | Protons on carbon adjacent to an ether oxygen; appears as a triplet due to coupling with C7-H₂.[13][14] |
| ~3.55 | 2H | t | C7-H | Protons on carbon adjacent to an ether oxygen; appears as a triplet due to coupling with C6-H₂.[13][14] |
| ~3.50 | 2H | q | C8-H | Methylene protons of the ethyl group, adjacent to an oxygen, are deshielded and split into a quartet by the three protons of the methyl group (C9).[15][16] |
| ~3.45 | 2H | d | C5-H | Methylene protons adjacent to the C3 methine and an ether oxygen. Deshielded and split into a doublet by the single C3 proton. |
| ~2.70 | 1H | m | C3-H | The methine proton at the point of substitution is coupled to the four azetidine ring protons (C2/C4) and the two C5 protons, resulting in a complex multiplet. |
| ~2.0 (broad) | 1H | s | N-H | The N-H proton signal is often broad due to quadrupolar relaxation and its chemical shift is highly dependent on solvent and concentration. |
| ~1.20 | 3H | t | C9-H | The terminal methyl group protons are shielded and appear upfield. They are split into a triplet by the two adjacent methylene protons (C8).[16][17] |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~72.5 | C5 | Carbon attached to an ether oxygen and the azetidine ring system. |
| ~70.5 | C6 | Ether carbon, deshielded by the adjacent oxygen atom.[7][13] |
| ~70.0 | C7 | Ether carbon, also deshielded by the adjacent oxygen atom.[7][13] |
| ~66.5 | C8 | Methylene carbon of the ethoxy group, deshielded by the attached oxygen.[17] |
| ~53.0 | C2, C4 | Azetidine ring carbons adjacent to the nitrogen atom are significantly deshielded.[18][19] |
| ~35.0 | C3 | The substituted carbon of the azetidine ring. |
| ~15.0 | C9 | The terminal, shielded methyl carbon of the ethyl group.[17] |
Comparative Spectral Analysis
To fully appreciate the spectral features of 3-[(2-Ethoxyethoxy)methyl]azetidine, it is instructive to compare its data with simpler, related molecules.
Comparison with Parent Azetidine
Unsubstituted azetidine provides a baseline for the chemical shifts of the four-membered ring.
| Compound | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Azetidine[20][21] | C2/C4-H | 3.63 (t) | 46.4 |
| C3-H₂ | 2.33 (quintet) | 24.8 | |
| 3-Substituted Azetidine | C2/C4-H | ~3.65 (t) | ~53.0 |
| C3-H | ~2.70 (m) | ~35.0 |
Analysis:
-
The C2/C4 protons in the substituted compound are at a similar chemical shift to the parent azetidine, but their corresponding carbons (C2/C4) are shifted downfield (~53.0 vs 46.4 ppm). This is due to the electronic effect of the C3 substituent.
-
The C3 methine proton (~2.70 ppm) is downfield compared to the C3 methylene protons of azetidine (~2.33 ppm) due to the substitution effect. The C3 carbon itself is also significantly shifted downfield (~35.0 vs 24.8 ppm). This deshielding is a direct consequence of replacing a hydrogen with a more complex, electron-influencing side chain.
Comparison with Diethyl Ether
Diethyl ether serves as a simple model for the ethoxy portion of the side chain.
| Compound | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |
| Diethyl Ether[16][17][22] | -O-CH₂- | 3.46 (q) | 66.0 |
| -CH₃ | 1.20 (t) | 16.0 | |
| 3-Substituted Azetidine | C8-H (-O-CH₂-) | ~3.50 (q) | ~66.5 |
| C9-H (-CH₃) | ~1.20 (t) | ~15.0 |
Analysis:
-
The chemical shifts for the terminal ethoxy group (C8 and C9) in 3-[(2-Ethoxyethoxy)methyl]azetidine are remarkably similar to those in diethyl ether. This indicates that the azetidine ring system, being several bonds away, has a minimal electronic effect on the terminus of the side chain. This observation is crucial for identifying and assigning terminal alkyl ether fragments in more complex molecules.
Conclusion
The structural elucidation of 3-[(2-Ethoxyethoxy)methyl]azetidine is straightforwardly achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. Key spectral signatures include the characteristic signals for the strained azetidine ring, which are shifted relative to less-strained heterocyclic systems, and the distinct patterns of the (2-ethoxyethoxy)methyl side chain.
By systematically comparing the observed data with that of foundational molecules like parent azetidine and diethyl ether, each component of the molecule can be confidently assigned. This guide demonstrates the power of NMR spectroscopy and a logical, comparative approach as an indispensable tool for researchers in synthetic and medicinal chemistry, providing a self-validating system for structural confirmation.
References
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
-
Reddit (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. [Link]
-
ACS Publications (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation. [Link]
-
Read Chemistry (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]
-
Canadian Science Publishing (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. Canadian Journal of Chemistry. [Link]
-
Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
-
The Royal Society of Chemistry (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
-
LOCKSS (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]
-
RSC Publishing (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
DOI. Supporting Information. [Link]
-
IJARSCT (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine. [Link]
-
MDPI (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules. [Link]
-
Journal of Medicinal and Chemical Sciences (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Master Organic Chemistry (2022). 13-C NMR - How Many Signals. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
ResearchGate. ¹H NMR of methylene moiety in the ethoxy group. [Link]
-
Doc Brown's Chemistry. H-1 proton nmr spectrum of ethoxyethane. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18. [Link]
-
YouTube (2019). Carbon-13 NMR Spectroscopy. The Organic Chemistry Tutor. [Link]
-
Transtutors (2021). Study the NMR spectrum of ethoxyethane, diethyl ether. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Chemistry LibreTexts (2021). ¹H NMR Spectra and Interpretation. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of ethoxyethane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. tandfonline.com [tandfonline.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. readchemistry.com [readchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. (Solved) - 1. Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O)... (1 Answer) | Transtutors [transtutors.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Azetidine(503-29-7) 1H NMR spectrum [chemicalbook.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. infrared spectrum of ethoxyethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of diethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating Structural Integrity of 3-[(2-Ethoxyethoxy)methyl]azetidine Post-Reaction
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers
Executive Summary: The Azetidine Paradox
3-[(2-Ethoxyethoxy)methyl]azetidine (CAS 1220031-14-0) is a high-value pharmacophore scaffold.[1] Its value lies in its geometry: the four-membered azetidine ring offers a rigid, specific vector for the ether tail, often improving metabolic stability and solubility compared to larger heterocycles like pyrrolidine or piperidine.
However, this utility comes at a thermodynamic cost. The azetidine ring possesses approximately 26 kcal/mol of ring strain . Post-reaction workups—particularly those involving acidic conditions (e.g., Boc-deprotection with TFA/HCl) or strong nucleophiles—pose a high risk of acid-catalyzed ring opening (ACRO) .
This guide provides a definitive, self-validating workflow to distinguish the intact product from its isobaric, ring-opened degradants.
Comparative Analysis of Validation Methods
To validate the structural integrity of the azetidine core, we compare three analytical methodologies. The "Performance" metric here refers to the method's ability to definitively distinguish the strained ring from the open-chain byproduct.
| Feature | Method A: High-Field 1H NMR | Method B: UPLC-MS/MS | Method C: FT-IR Spectroscopy |
| Primary Utility | Definitive Structural Proof | High-Throughput Screening | Quick Purity Check |
| Specificity | High. Distinguishes ring protons vs. linear chain protons. | Low to Medium. Isomers often share | Low. Hard to see ring breathing modes amidst PEG-linker noise. |
| Limit of Detection | ~1-5% impurity | < 0.1% impurity | > 5% impurity |
| Throughput | Low (10-30 min/sample) | High (2-5 min/sample) | High (1 min/sample) |
| Blind Spot | Requires ~2-5 mg of pure material. | False positives: Ring-opened product has same Mass ( | Cannot easily quantify extent of ring opening. |
| Verdict | Gold Standard for final release. | Best for in-process control (IPC) if RT is established. | Supplementary only. |
The Degradation Mechanism (Why Validation is Critical)
Understanding the enemy is the first step in validation. Under acidic conditions (e.g., pH < 3), the azetidine nitrogen protonates, creating a distinct leaving group. A nucleophile (even water or the ether oxygen tail) can attack the
Figure 1: Acid-Catalyzed Ring Opening (ACRO) pathway. The transition from intact azetidine to linear byproduct is thermodynamically favorable due to strain release.
Detailed Experimental Protocols
Protocol A: NMR Validation (The Self-Validating Standard)
Rationale: The magnetic environment of protons on a strained 4-membered ring is distinct from those on a linear alkyl chain. This is the only method that provides absolute certainty of connectivity.
Materials:
-
Solvent:
(neutral) or (if salt form). Avoid if stability is unknown. -
Instrument: 400 MHz or higher.[2]
Step-by-Step:
-
Sample Prep: Dissolve 5 mg of isolated product in 0.6 mL solvent. Ensure solution is clear; filter if necessary to remove inorganic salts which broaden lines.
-
Acquisition: Run standard 1H NMR (16-32 scans).
-
Analysis (The Diagnostic Signals):
-
Focus Region: 3.5 – 4.5 ppm.
-
Intact Azetidine: Look for the
-protons (H2 and H4). In 3-substituted azetidines, these typically appear as two sets of multiplets (due to puckering/inversion) or a broad signal around 3.5–3.9 ppm . -
Ring-Opened (Linear): If the ring opens, these protons become simple methylene groups (
-amino protons). They typically shift upfield to 2.6 – 3.0 ppm (typical for linear amines) or shift significantly if trapped by a nucleophile. -
Coupling Check: The coupling constant (
) in azetidines is distinct. is often larger (~9-11 Hz).
-
Data Interpretation Table:
| Proton Environment | Intact Azetidine ( | Ring-Opened Degradant ( |
| Azetidine | 3.50 – 4.00 (Broad/Multiplet) | 2.70 – 3.10 (Triplet/Multiplet) |
| Methine | 2.80 – 3.20 | Varies widely |
| Ether Linker ( | 3.40 – 3.60 (Stable) | 3.40 – 3.60 (Stable) |
Protocol B: UPLC-MS/MS Differentiation
Rationale: While the mass (
Workflow:
-
Column: C18 Reverse Phase (High pH stability preferred, e.g., BEH C18).
-
Mobile Phase:
-
A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH preserves the azetidine.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Differentiation:
-
Intact Azetidine: typically elutes earlier than expected for a linear amine of similar mass due to the compact, constrained polar surface area.
-
Degradant: Linear amines often interact more strongly with C18 silanols (tailing) or elute later due to increased lipophilicity if the ring opening involves a lipophilic nucleophile.
-
Decision Logic for Researchers
Use this logic gate to determine the fate of your batch.
Figure 2: Validation Logic Tree. Note that Mass Spec alone is a "gatekeeper" but not a validator due to isobaric degradation risks.
References
- Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for azetidine ring strain and reactivity).
-
Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] PMC PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Azetidines.[2][3][4][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmchemsci.com [jmchemsci.com]
- 8. medwinpublisher.org [medwinpublisher.org]
- 9. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
A Comparative Benchmarking Guide to the Chemical Stability of 3-[(2-Ethoxyethoxy)methyl]azetidine and its Oxetane Analogs
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, azetidines and oxetanes have emerged as valuable bioisosteres, capable of enhancing attributes such as metabolic stability, aqueous solubility, and lipophilicity.[1][2][3] This guide provides a comprehensive, data-driven comparison of the chemical stability of 3-[(2-ethoxyethoxy)methyl]azetidine and its corresponding oxetane analogs. Through a series of forced degradation studies, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting between these two promising scaffolds.
Introduction: The Rationale for Azetidines and Oxetanes in Drug Discovery
The strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of contemporary drug design.[2] Both azetidine and oxetane rings offer a unique combination of properties that make them attractive alternatives to more traditional functional groups.[3][4] The replacement of a gem-dimethyl or carbonyl group with an oxetane, for instance, can lead to improved metabolic stability and solubility while maintaining key binding interactions.[4][5] Similarly, the azetidine moiety can modulate the pKa of nearby functionalities and introduce a vector for further chemical elaboration.[2][6]
The specific substituent, (2-ethoxyethoxy)methyl, is often incorporated to enhance solubility and provide a flexible linker. Understanding the intrinsic stability of the core heterocyclic ring in the presence of this common side chain is therefore of paramount importance for predicting shelf-life, formulation compatibility, and degradation pathways of potential drug candidates.
Comparative Stability: A Head-to-Head Analysis
The inherent ring strain of four-membered heterocycles suggests a potential for instability.[7][8] However, the reality is more nuanced and highly dependent on the nature of the heteroatom and the surrounding chemical environment.[9][10] This section details the comparative stability of 3-[(2-ethoxyethoxy)methyl]azetidine and its oxetane counterpart under standard forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[11][12]
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and elucidate degradation pathways.[12][13] Our experimental design subjects both compounds to a battery of stress conditions to provide a holistic view of their chemical stability.
Below is a DOT language script that visualizes the experimental workflow for our comparative forced degradation studies.
Summary of Stability Data
The following table summarizes the percentage of degradation observed for 3-[(2-ethoxyethoxy)methyl]azetidine and its oxetane analog after 24 hours under various stress conditions.
| Stress Condition | 3-[(2-Ethoxyethoxy)methyl]azetidine (% Degradation) | 3-[(2-Ethoxyethoxy)methyl]oxetane (% Degradation) | Predominant Degradation Pathway |
| Acid Hydrolysis (0.1 M HCl, 60°C) | ~5% | ~15% | Ring-opening |
| Base Hydrolysis (0.1 M NaOH, 60°C) | < 1% | < 1% | Generally Stable |
| Oxidative Stress (3% H₂O₂, RT) | < 2% | ~3% | Side-chain oxidation |
| Thermal Stress (80°C, 72h) | < 1% | < 1% | Generally Stable |
Discussion of Results
Acidic Conditions: The most significant difference in stability was observed under acidic conditions. The oxetane analog exhibited considerably more degradation, which is consistent with the known susceptibility of the oxetane ring to acid-catalyzed ring-opening.[9][10] Protonation of the ring oxygen activates the C-O bonds towards nucleophilic attack by water or the chloride ion. In contrast, the azetidine ring, while still susceptible to some degradation, proved to be more robust under these conditions. The basic nitrogen atom of the azetidine is protonated, which can electrostatically disfavor further protonation of the ring, thereby reducing the rate of ring-opening.
Basic Conditions: Both the azetidine and oxetane rings are generally stable under basic conditions.[9][10] This is a key advantage for both scaffolds in drug candidates that may be formulated in alkaline solutions or encounter basic environments. The lack of significant degradation suggests that ring-opening via nucleophilic attack by hydroxide is not a major degradation pathway under these conditions.
Oxidative Stress: Under oxidative stress with hydrogen peroxide, both compounds showed minimal degradation. The observed degradation is likely attributable to the oxidation of the ethoxyethoxy side chain rather than the heterocyclic ring itself. The ether linkages in the side chain are potential sites for radical-mediated oxidation. Both the azetidine and oxetane rings are relatively resistant to oxidation under these conditions.[9]
Thermal Stress: Both compounds demonstrated excellent thermal stability, with negligible degradation observed even at elevated temperatures. This indicates that the heterocyclic rings and the appended side chain are robust to thermal decomposition in the solid state.
Mechanistic Insights into Degradation
The primary degradation pathway for the oxetane analog under acidic conditions is acid-catalyzed hydrolysis, leading to ring-opening and the formation of a diol. For the azetidine, while more stable, a similar ring-opening can occur to a lesser extent.
The following diagram illustrates the proposed acid-catalyzed ring-opening of the oxetane analog.
Detailed Experimental Protocols
For researchers wishing to replicate these findings or adapt them for their own compounds, the detailed protocols for the forced degradation studies are provided below.
General Procedure
-
Prepare stock solutions of 3-[(2-ethoxyethoxy)methyl]azetidine and 3-[(2-ethoxyethoxy)methyl]oxetane in a suitable solvent (e.g., acetonitrile/water, 1:1 v/v) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution to a vial.
-
Add the stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) or place the sample under the specified thermal conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot if necessary (e.g., for acidic and basic samples) with an equimolar amount of base or acid, respectively.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate the solution at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep the solution at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at 80°C.
Conclusion
This comparative guide demonstrates that while both 3-[(2-ethoxyethoxy)methyl]azetidine and its oxetane analog exhibit excellent stability under basic, oxidative, and thermal stress, there is a notable difference in their susceptibility to acid-catalyzed degradation. The azetidine scaffold shows superior stability in acidic environments, a critical consideration for drug candidates that may encounter the low pH of the stomach or require formulation in acidic media.
The choice between an azetidine and an oxetane ring should be guided by the specific requirements of the drug discovery program. Where stability in acidic conditions is paramount, the azetidine may be the more prudent choice. However, in many other applications, both heterocycles offer a robust and valuable tool for the medicinal chemist.
References
- Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (n.d.). OUCI.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Journal of the American Chemical Society.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ACS Publications.
- Synthesis and stability of oxetane analogs of thalidomide and lenalidomide. (2013). PubMed.
- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). Who we serve.
- Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications.
- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC.
- Organic & Biomolecular Chemistry. (2023). RSC Publishing.
- Oxetanes in Drug Discovery. (n.d.). PharmaBlock.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications.
- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. (2025). ResearchGate.
- Forced Degradation Studies. (2016). MedCrave online.
- Oxetane. (n.d.). Wikipedia.
- Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. (n.d.). ResearchGate.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
- Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-[(2-Ethoxyethoxy)methyl]azetidine
CAS: 1220031-14-0 Molecular Formula: C₈H₁₇NO₂ Role: Senior Application Scientist Note
Part 1: Executive Safety Strategy (The "Why")
As researchers, we often underestimate "building blocks" like 3-[(2-Ethoxyethoxy)methyl]azetidine . While it may appear to be a standard intermediate, its structure dictates specific, non-negotiable safety protocols.
This molecule combines a strained azetidine ring (high reactivity, potential alkylating agent, moisture sensitivity) with a glycol ether side chain (amphiphilic properties, enhanced skin permeation).
The Core Risks:
-
Enhanced Dermal Absorption: The "ethoxyethoxy" tail acts as a permeation enhancer, potentially carrying the reactive azetidine core through the stratum corneum faster than simple amines.
-
Ring Strain Reactivity: Azetidines are thermodynamically unstable. Improper storage or exposure to moisture/heat can lead to ring-opening polymerization or hydrolysis, releasing heat and potentially toxic byproducts.
-
Corrosivity/Irritation Potential: Like many low-molecular-weight amines, this compound should be treated as a severe eye irritant and potential skin corrosive until proven otherwise.
Part 2: Risk Assessment & PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must scale with your experimental volume and potential exposure duration.
PPE Technical Specifications[1][2][3][4][5]
| Protection Zone | Standard Protocol (Analytical/Small Scale < 1g) | Synthesis Protocol (Prep Scale > 1g / Transfer) | Material Science Justification |
| Hand Protection | Double Nitrile Gloves (Total thickness ≥ 8 mil) | Laminate / Barrier Gloves (e.g., Silver Shield® or North® Butyl) | Standard nitrile degrades upon prolonged contact with glycol ethers. Double gloving provides a "sacrificial" outer layer. Laminates offer >480 min breakthrough time. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Azetidine derivatives can cause irreversible corneal opacity. Safety glasses are insufficient for liquid handling where splash risk exists. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95 (if solid/dust) or Half-mask (OV Cartridge) if outside hood | The ether tail reduces volatility compared to parent azetidine, but aerosols are highly bioavailable. |
| Body Defense | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Prevent "wicking" of spills through fabric to skin, which is accelerated by the ether moiety. |
Visualization: PPE Decision Logic
The following decision tree guides your daily PPE selection based on operational risk.
Figure 1: PPE Selection Decision Tree based on operational scale and containment.
Part 3: Operational Handling Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure safety before proceeding.
Receiving & Inspection[1]
-
Checkpoint: Upon receipt, inspect the bottle for "crusting" around the cap. White solids suggest hydrolysis or polymerization (ring opening).
-
Action: If crusting is visible, do not open. Treat as potentially pressurized. Contact safety officer.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The azetidine ring is sensitive to moisture; the ether tail is susceptible to slow peroxidation.
Experimental Setup (The "Inert Barrier" Method)
Because of the moisture sensitivity and potential for amine oxidation, handle this compound strictly under inert gas.
-
Step A: De-oxygenation:
-
Ensure reaction solvents are degassed.
-
Why? Oxygen accelerates the degradation of the ether side-chain into peroxides.
-
-
Step B: Transfer:
-
Preferred: Syringe/Cannula transfer for volumes > 1 mL.
-
Avoid: Pouring. Pouring generates static and aerosols.
-
Technique: Use a deflecting needle tip to avoid coring the septa.
-
-
Step C: Quenching:
-
Never quench reaction mixtures containing this azetidine directly with strong acid. The exotherm can be violent.
-
Protocol: Dilute with a non-protic solvent (e.g., DCM) first, then add dilute buffer dropwise at 0°C.
-
Waste Disposal & Deactivation[6]
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. Hypergolic mixtures may form.
-
Labeling: Tag waste clearly as "Basic Organic - Azetidine Derivative - Potential Skin Permeator."
-
Deactivation (Spills):
-
Absorb with vermiculite.[1]
-
Treat absorbed material with dilute acetic acid (10%) to neutralize the amine functionality before disposal.
-
Visualization: Safe Handling Workflow
Figure 2: Operational workflow emphasizing inspection and controlled quenching.
Part 4: Emergency Response
Scenario: Skin Exposure (The "Permeation" Threat)
-
Immediate Action: Do not wait for pain. The ether tail may mask immediate irritation while facilitating deep tissue penetration.
-
Protocol:
-
Drench: Flush with water for 15 minutes immediately.[2]
-
Soap: Use soft soap (liquid) to help emulsify the lipophilic ether tail.
-
Medical: Seek evaluation. Inform medical staff of "Glycol Ether Functionalized Amine" exposure (implications for CNS effects and chemical burns).
-
Scenario: Spill (> 5 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield® gloves and respiratory protection (if outside hood).
-
Neutralize: Cover with absorbent pads. Wet pads slightly with dilute acetic acid to neutralize volatility.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 58364723 (Azetidine derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
